1-(2-Bromophenoxy)propan-2-one
Overview
Description
1-(2-Bromophenoxy)propan-2-one is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)propan-2-one typically involves the bromination of phenoxyacetone. One common method is the reaction of phenoxyacetone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the phenoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenoxy)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenoxyacetone derivatives.
Oxidation Reactions: The acetone moiety can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used for substitution reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Scientific Research Applications
1-(2-Bromophenoxy)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-phenoxy)-ethanol: Similar structure but with an ethanol moiety instead of acetone.
(2-Bromo-phenoxy)-acetic acid: Contains an acetic acid group instead of acetone.
(2-Bromo-phenoxy)-acetamidine: Features an acetamidine group in place of acetone.
Uniqueness
1-(2-Bromophenoxy)propan-2-one is unique due to its specific combination of a bromine atom, phenoxy group, and acetone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .
Properties
IUPAC Name |
1-(2-bromophenoxy)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOLOXXOYDWKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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